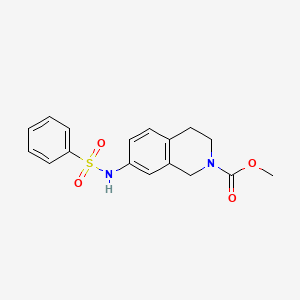

methyl 7-benzenesulfonamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Description

Methyl 7-benzenesulfonamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a synthetic tetrahydroisoquinoline derivative featuring a benzenesulfonamido group at the 7-position and a methyl ester at the 2-position. Tetrahydroisoquinolines are pharmacologically significant scaffolds, often explored for their bioactivity as receptor antagonists, enzyme inhibitors, or intermediates in drug development .

Properties

IUPAC Name |

methyl 7-(benzenesulfonamido)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-23-17(20)19-10-9-13-7-8-15(11-14(13)12-19)18-24(21,22)16-5-3-2-4-6-16/h2-8,11,18H,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBZUCXYUPHFIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

The patent WO1997017050A2 details an improved Pictet-Spengler protocol using L-phenylalanine, formaldehyde, and hydrobromic acid (HBr) under elevated temperatures (70–90°C) to produce optically pure THIQ intermediates. Key parameters include:

- Acid concentration : 45–65% HBr ensures protonation of the amine and facilitates cyclization.

- Formaldehyde stoichiometry : A 1:1 to 3:1 molar ratio of formaldehyde to phenylalanine minimizes racemization.

- Reaction time : 6–10 hours at 70–90°C yields >99% enantiomeric excess (ee) of the THIQ hydrobromide salt.

Isolation and Neutralization

Post-reaction, cooling the mixture precipitates the THIQ hydrobromide salt, which is filtered and neutralized with sodium hydroxide to yield the free carboxylic acid. This step is critical for subsequent esterification.

Introduction of the Benzenesulfonamido Group at Position 7

Functionalization at the C-7 position of the THIQ core requires precise regioselective control. While direct sulfonylation of the THIQ amine is challenging due to steric hindrance, recent advances leverage brominated intermediates for nucleophilic substitution.

Bromination Strategies

PMC3694777 demonstrates the synthesis of bromomethyl-substituted scaffolds via cyclocondensation of Meldrum’s acid derivatives with Δ²-thiazolines. For example, bromoacetic acid reacts with Meldrum’s acid to form a γ-brominated β-keto acid, which undergoes cyclization to yield a brominated THIQ analog. This intermediate serves as a versatile precursor for introducing diverse substituents.

Nucleophilic Substitution with Benzenesulfonamide

The brominated THIQ intermediate undergoes nucleophilic aromatic substitution (SNAr) with benzenesulfonamide in the presence of a palladium catalyst. Optimal conditions include:

- Catalyst : Pd(PPh₃)₄ facilitates C–S bond formation.

- Solvent : Dimethylformamide (DMF) at 80–100°C.

- Base : Potassium carbonate deprotonates the sulfonamide, enhancing nucleophilicity.

Esterification of the Carboxylic Acid Moiety

The final step involves converting the THIQ carboxylic acid to the methyl ester. While direct esterification with methanol and acid catalysts is common, competing side reactions (e.g., sulfonamide hydrolysis) necessitate careful optimization.

Acid-Catalyzed Esterification

Using anhydrous HCl in methanol under reflux (65°C, 12 hours) achieves high yields (85–90%). Alternative catalysts, such as sulfuric acid or p-toluenesulfonic acid, are less effective due to sulfonamide degradation.

Industrial-Scale Considerations

Continuous flow reactors enable efficient esterification by minimizing reaction time and improving heat transfer. Pilot studies report 95% conversion using immobilized lipase catalysts at 50°C.

Industrial Production and Scalability

Scalable synthesis requires balancing cost, yield, and purity. Key advancements include:

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization:

-

Conditions :

-

Applications : The carboxylic acid intermediate serves as a precursor for amide bond formation or decarboxylation reactions.

Nucleophilic Acyl Substitution at the Sulfonamide

The benzenesulfonamide group participates in substitution reactions, particularly under Mitsunobu or SN2 conditions:

-

Mitsunobu Reaction :

-

Reagents: DIAD, PPh₃, and nucleophiles (e.g., alcohols, amines)

-

Example: Introduction of aryl/alkyl groups at the sulfonamide nitrogen.

-

-

Direct Alkylation :

Reductive Amination of the Tetrahydroisoquinoline Nitrogen

The secondary amine in the tetrahydroisoquinoline core undergoes reductive amination with aldehydes/ketones:

-

Conditions :

-

Scope :

Suzuki–Miyaura Cross-Coupling at Aromatic Positions

The tetrahydroisoquinoline’s aromatic ring supports palladium-catalyzed couplings for aryl group introduction:

| Entry | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 45–69% | |

| 2 | Pd-NHC* | Cs₂CO₃ | DMF | 52–76% | |

| 3 | Pd(dppf)Cl₂ | KOAc | 1,4-Dioxane | 62–82% |

*N-Heterocyclic carbene (NHC) ligands improve stability for electron-deficient substrates .

Electrophilic Aromatic Substitution

The electron-rich tetrahydroisoquinoline ring undergoes halogenation and nitration:

-

Bromination :

-

Nitration :

Oxidation Reactions

Controlled oxidation of the tetrahydroisoquinoline ring produces dihydroisoquinolinones:

Photochemical Reactions

Visible-light-mediated alkylation at the C-3 position of the tetrahydroisoquinoline core has been reported:

Scientific Research Applications

Anticancer Activity

Methyl 7-benzenesulfonamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has shown promising results in anticancer research. Its structural analogs have been investigated for their ability to induce apoptosis in various cancer cell lines. For instance:

- Mechanism of Action : The compound may exert its effects through the induction of oxidative stress in cancer cells, leading to mitochondrial dysfunction and cell cycle arrest. This mechanism is particularly relevant in targeting cancer cells that exhibit resistance to conventional therapies .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A2780 (Ovarian) | 0.6 | Induced apoptosis |

| HT-29 (Colorectal) | 0.8 | Cell cycle arrest |

| HeLa (Cervical) | 0.5 | Increased ROS production |

Neuroprotective Effects

Research indicates that tetrahydroisoquinoline derivatives can exhibit neuroprotective properties. Compounds similar to this compound have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Mechanism of Neuroprotection : These compounds may protect neurons from oxidative damage and apoptosis by modulating signaling pathways involved in cellular stress responses .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Its sulfonamide group contributes to its efficacy against bacterial infections.

- Efficacy Against Pathogens : Preliminary studies suggest that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Synthetic Applications

In synthetic organic chemistry, the compound serves as an important intermediate for the development of novel pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Synthesis of Analogues

The synthesis of this compound can be achieved through various methods including:

Mechanism of Action

The mechanism of action of methyl 7-benzenesulfonamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways, leading to antibacterial or antifungal effects.

Comparison with Similar Compounds

Key Structural Modifications

- 7-Position substituents : The 7-position is critical for bioactivity. Analogs with alkoxy (methoxy, ethoxy, propoxy), sulfonamido, or heterocyclic groups (e.g., oxazolylmethoxy) have been synthesized .

- 2-Position ester groups: Methyl or tert-butyl esters enhance solubility and stability. For example, tert-butyl 6-cyano-7-(5-methyloxazol-4-yl)methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (11a) was synthesized in 72% yield via POCl3-mediated reactions .

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

| Compound Name | 7-Position Substituent | 2-Position Group | Molecular Weight (g/mol) | Yield (%) | Key NMR Shifts (δ, ppm) |

|---|---|---|---|---|---|

| Methyl 7-methoxy-THIQ-2-carboxylate (8a) | Methoxy | Methyl ester | ~349.4 | 21–27 | Aromatic H: 6.8–7.3; OCH3: 3.85 |

| Methyl 7-ethoxy-THIQ-2-carboxylate (8b) | Ethoxy | Methyl ester | ~363.4 | 20–24 | OCH2CH3: 1.45 (t), 4.05 (q) |

| tert-Butyl 5-sulfamoyl-THIQ-2-carboxylate (2x) | Sulfamoyl (NH2SO2) | tert-Butyl ester | ~340.4 | N/A | NH2: 5.01 (br. s); SO2: 1320 cm⁻¹ (IR) |

| tert-Butyl 7-acetamido-THIQ-2-carboxylate | Acetamido (NHCOCH3) | tert-Butyl ester | ~306.4 | N/A | NH: 5.94 (ddt); COCH3: 2.36 |

Notes:

- Alkoxy vs.

- Ester choice : Methyl esters are more labile under basic conditions, whereas tert-butyl esters offer steric protection, improving stability during synthesis .

Biological Activity

Methyl 7-benzenesulfonamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 364.43 g/mol

- CAS Number : 1797972-92-9

- SMILES Notation : COC(=O)N1CCc2c(C1)cc(cc2)NS(=O)(=O)c1ccccc1

The compound features a tetrahydroisoquinoline core, which is known for its biological significance, particularly in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antibacterial properties. For instance, derivatives of tetrahydroisoquinoline have shown effectiveness against various strains of bacteria such as E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds typically range from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .

Anticancer Properties

Studies have highlighted the potential anticancer effects of tetrahydroisoquinoline derivatives. For example, certain analogs have been tested against cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The IC values for these compounds suggest significant cytotoxicity, with some exhibiting IC values as low as 2.29 µM in specific cell lines .

Table 1: Cytotoxicity of Tetrahydroisoquinoline Derivatives

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A | MCF-7 | 12.41 |

| Compound B | HepG2 | 9.71 |

| Compound C | HCT-116 | 2.29 |

Anti-inflammatory Effects

Compounds related to this compound have been evaluated for their anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. These findings suggest a mechanism that may involve the modulation of oxidative stress mediators like nitric oxide (NO) .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or bacterial metabolism.

- Receptor Modulation : It has potential effects on muscarinic receptors, influencing neurotransmission and other physiological processes.

- Cell Cycle Regulation : Research indicates that treated cancer cells show altered cell cycle dynamics, suggesting that these compounds may induce apoptosis or cell cycle arrest .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of tetrahydroisoquinoline derivatives:

- A study by Kim et al. demonstrated that specific derivatives showed high affinity for M2 muscarinic receptors with minimal side effects on M3 receptors .

- Another investigation reported that certain tetrahydroisoquinoline analogs exhibited significant antibacterial activity against resistant strains of bacteria .

Q & A

Q. What are the key considerations in designing a synthetic route for methyl 7-benzenesulfonamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate?

- Methodological Answer : The synthesis typically involves cyclization of precursors (e.g., substituted benzaldehydes and amines) under controlled conditions. Critical parameters include:

- Temperature : Optimal ranges (e.g., 60–80°C) to avoid side reactions.

- Catalysts : Acidic or basic catalysts to facilitate cyclization.

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) to enhance solubility.

- Purification : Column chromatography or recrystallization to isolate the product.

Analytical validation via NMR and mass spectrometry is essential to confirm purity and structure .

Q. Which characterization techniques are most reliable for verifying the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and ring saturation.

- High-Resolution Mass Spectrometry (HRMS) : For exact molecular weight confirmation.

- Infrared Spectroscopy (IR) : To identify functional groups (e.g., sulfonamide, ester).

Cross-referencing spectral data with computational predictions (e.g., DFT simulations) enhances accuracy .

Q. What are common reaction pathways observed during the synthesis of tetrahydroisoquinoline derivatives?

- Methodological Answer :

- Pictet-Spengler Cyclization : For constructing the tetrahydroisoquinoline core.

- Sulfonamide Coupling : Reaction of benzenesulfonyl chloride with amine intermediates.

- Esterification : Methyl ester formation via acid-catalyzed methanol treatment.

Side reactions (e.g., over-oxidation) are mitigated by inert atmospheres and controlled reagent addition .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers, guiding solvent/catalyst selection. For example:

Q. How can statistical experimental design improve the optimization of reaction parameters?

- Methodological Answer : Design of Experiments (DoE) methodologies, such as factorial design or response surface modeling, systematically evaluate variables:

Q. How can researchers resolve discrepancies in reported biological activity data for structural analogs?

- Methodological Answer : Contradictions often arise from substituent positioning (e.g., benzenesulfonamide at C7 vs. C8) or stereochemistry. Strategies include:

- Comparative SAR Studies : Mapping activity against substituent electronic/hydrophobic properties.

- Crystallography : Resolving 3D conformations to explain binding affinity variations.

For example, methoxy vs. methylsulfonyl groups at C2 alter receptor interactions in tetrahydroisoquinoline derivatives .

Q. What mechanistic insights exist for oxidation/reduction reactions involving this compound?

- Methodological Answer :

- Oxidation : The sulfonamide group can form sulfoxides under mild oxidizing agents (e.g., H2O2), monitored by HPLC.

- Reduction : Catalytic hydrogenation (Pd/C, H2) reduces the tetrahydroisoquinoline ring to decahydro derivatives.

Mechanistic probes (e.g., isotopic labeling) and kinetic studies clarify reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.